N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Description
This compound is a 1,3,4-thiadiazole derivative characterized by a sulfanylacetamide bridge linking the thiadiazole core to a 5-chloro-2-methoxyphenyl carbamoyl group. The chloro and methoxy groups on the phenyl ring are electron-withdrawing and may modulate electronic interactions with biological targets .
Properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S2/c1-9(2)6-13(22)19-15-20-21-16(26-15)25-8-14(23)18-11-7-10(17)4-5-12(11)24-3/h4-5,7,9H,6,8H2,1-3H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHOLIHRZBTBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves multiple steps. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazide and carboxylic acids under acidic conditions.
Introduction of the Chloro-Substituted Aniline Moiety: This step involves the reaction of the thiadiazole intermediate with 5-chloro-2-methoxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Oxoethyl Group: The oxoethyl group can be introduced through an acylation reaction using acyl chlorides or anhydrides.
Final Coupling with 3-Methylbutanamide: The final step involves coupling the intermediate with 3-methylbutanamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aniline moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Hydroxyl derivatives
Substitution Products: Amino or thiol-substituted derivatives
Scientific Research Applications
N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
Substituent Effects on Bioactivity :
- The 5-chloro-2-methoxyphenyl group in the target compound may enhance interactions with hydrophobic enzyme pockets compared to the 4-fluorophenyl group in Compound 3a .
- Methylsulfanyl groups (as in ) are smaller and less lipophilic than the 3-methylbutanamide chain, suggesting differences in membrane permeability.
Synthesis Efficiency :
- Compounds with simpler substituents (e.g., acetamide in ) report higher yields (76–80%) compared to multi-step syntheses required for branched alkyl chains .
Thermal Stability :
- The 3-methylbutanamide substituent likely increases melting point relative to analogs with linear alkyl chains due to steric stabilization .
Biological Activity Trends :
- Thiadiazole derivatives with electron-withdrawing groups (e.g., chloro, fluoro) exhibit stronger antimicrobial activity, as seen in Compound 3a and related structures .
Research Findings and Implications
- Antimicrobial Potential: Analogous compounds (e.g., ) show activity against Gram-positive bacteria, suggesting the target compound may share this trait.
- Structural Optimization : Introducing bulky substituents (e.g., mesityl in ) improves selectivity but may reduce solubility, necessitating formulation adjustments.
Q & A
Basic Research Questions
Q. What are the key steps and intermediates in synthesizing N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide?
- Methodology : The synthesis typically involves sequential coupling reactions.
Thiadiazole core formation : Reacting hydrazine derivatives with carbon disulfide under reflux to form the 1,3,4-thiadiazole ring (e.g., using POCl₃ as a cyclizing agent) .
Sulfanyl group introduction : Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives .
Amide coupling : Introducing the 5-chloro-2-methoxyphenyl carbamoyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Critical steps : Intermediate purification via column chromatography and recrystallization (ethanol/water mixtures) ensures purity .
Q. How is the compound structurally characterized to confirm its identity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the thiadiazole ring protons appear as singlets near δ 8.5–9.0 ppm, while the methoxy group resonates at δ ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₁₉H₂₁ClN₄O₃S₂) .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, validating stereochemistry .
Q. What initial biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values, with cisplatin as a positive control .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side reactions?
- Methodology :
- Reaction condition tuning :
- Temperature control (e.g., 60–80°C for amide coupling to avoid racemization) .
- Solvent selection: Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in substitution reactions .
- Catalyst use : Adding DMAP (4-dimethylaminopyridine) accelerates carbamoyl group coupling .
- Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodology :
- Dose-response validation : Repeat assays with stricter controls (e.g., normalizing cell viability to ATP content).
- Target specificity profiling : Use CRISPR-edited cell lines to confirm on-target effects .
- Structural analogs comparison : Test derivatives (e.g., varying substituents on the phenyl ring) to isolate pharmacophores .
- Meta-analysis : Cross-reference data with similar thiadiazole derivatives in PubChem or ChEMBL .
Q. What strategies are effective in studying the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with protein structures from PDB (e.g., EGFR kinase) to predict binding modes .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How to analyze stability and degradation pathways under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- LC-MS/MS analysis : Identify degradation products (e.g., sulfoxide formation via oxidation) .
- pH-solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
